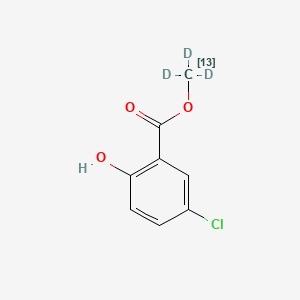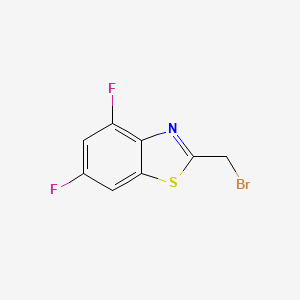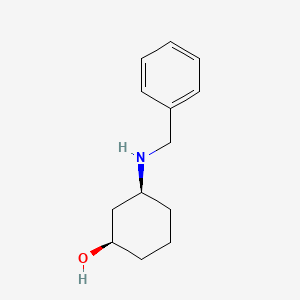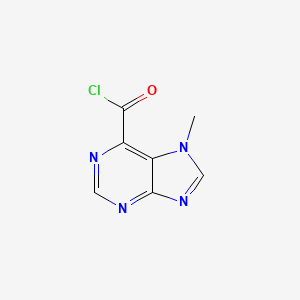
Toladryl-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Toladryl-d6 is synthesized through the deuteration of diphenhydramine. The process involves the replacement of hydrogen atoms with deuterium atoms in the diphenhydramine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the diphenhydramine structure. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Toladryl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Toladryl-d6 has a wide range of scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used as a tracer molecule to study the absorption, distribution, metabolism, and excretion of diphenhydramine in biological systems.
Environmental Research: Utilized as a standard for detecting environmental pollutants in air, water, soil, and food.
Industrial Research: Employed in the development of new antihistaminic drugs and other pharmaceutical compounds.
Mechanism of Action
Toladryl-d6 exerts its effects by binding to histamine receptors in the body, thereby blocking the action of histamine. This prevents the symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets of this compound include H1 histamine receptors, which are involved in mediating the effects of histamine in allergic responses .
Comparison with Similar Compounds
Toladryl-d6 is similar to other deuterated antihistamines, such as deuterated versions of diphenhydramine and other related compounds. its uniqueness lies in its specific deuteration pattern, which allows for more precise studies of pharmacokinetics and metabolism. Similar compounds include:
Deuterated Diphenhydramine: Similar structure but different deuteration pattern.
Deuterated Antihistamines: Other antihistamines with deuterium atoms incorporated into their structures.
This compound stands out due to its specific applications in research and its ability to provide detailed insights into the behavior of diphenhydramine in biological systems.
Properties
CAS No. |
1346603-37-9 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
275.425 |
IUPAC Name |
2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |
InChI Key |
PJUYQWIDNIAHIZ-XERRXZQWSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Synonyms |
(N,N-Dimethyl-d6)-2-[(4-methylphenyl)phenylmethoxy]ethanamine; 4-Methyldiphenhydramine-d6; p-Methyldiphenhydramine-d6; (N,N-Dimethyl-d6)-N-[2-(p-methyl-α-phenylbenzyloxy)ethyl]amine; p-Methylbenzhydryl 2-(Dimethyl-d6)aminoethyl Ether; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


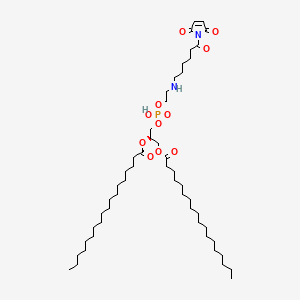
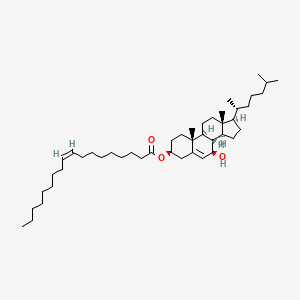

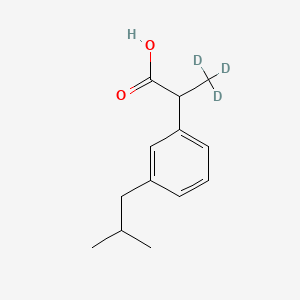
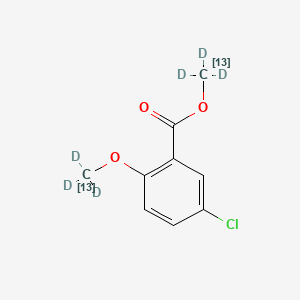
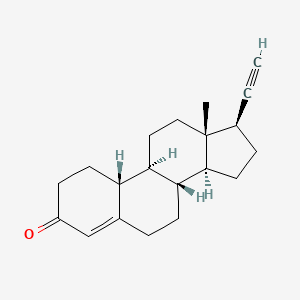
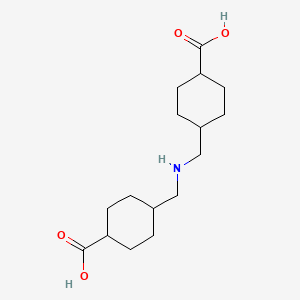
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
